molecular formula C12H9BrClNO2S B12448137 2-bromo-N-(2-chlorophenyl)benzenesulfonamide

2-bromo-N-(2-chlorophenyl)benzenesulfonamide

Cat. No.: B12448137
M. Wt: 346.63 g/mol
InChI Key: UKWRJKUDVYXVCY-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-chlorophenyl)benzenesulfonamide is an organic compound with the molecular formula C12H9BrClNO2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-chlorophenyl)benzenesulfonamide typically involves the reaction of 2-chlorophenylamine with benzenesulfonyl chloride in the presence of a base such as pyridine. This is followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-chlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted sulfonamides, sulfonic acids, and sulfinamides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-N-(2-chlorophenyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-chlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This can disrupt metabolic pathways and lead to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)benzenesulfonamide
  • 4-Bromo-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
  • N-(2-Chlorophenyl)benzenesulfonamide

Uniqueness

2-Bromo-N-(2-chlorophenyl)benzenesulfonamide is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. The combination of these halogens with the sulfonamide group provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C12H9BrClNO2S

Molecular Weight

346.63 g/mol

IUPAC Name

2-bromo-N-(2-chlorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrClNO2S/c13-9-5-1-4-8-12(9)18(16,17)15-11-7-3-2-6-10(11)14/h1-8,15H

InChI Key

UKWRJKUDVYXVCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Br)Cl

Origin of Product

United States

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